4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran
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Overview
Description
4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a nitroethenyl group attached to the benzofuran core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran can be achieved through various synthetic routes. One common method involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another approach involves the electrophilic nitration of benzofuran using a mixture of ammonium cerium(IV) nitrate and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce various nitro compounds.
Scientific Research Applications
4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-nitroethenyl]benzofuran
- 2-[(E)-2-nitroethenyl]-3,6,7-trimethylbenzofuran
- 2-[(E)-2-nitroethenyl]-6,7-dimethoxybenzofuran
Uniqueness
4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran is unique due to its tetrahydrofuro2,3-fbenzofuran core, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran |
InChI |
InChI=1S/C12H11NO4/c14-13(15)4-1-10-9-3-6-16-11(9)7-8-2-5-17-12(8)10/h1,4,7H,2-3,5-6H2/b4-1+ |
InChI Key |
OSQPPRJKZDKNHJ-DAFODLJHSA-N |
Isomeric SMILES |
C1COC2=C(C3=C(C=C21)OCC3)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1COC2=C(C3=C(C=C21)OCC3)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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